Acetic acid, phenoxy-, naphthalenyl ester
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Overview
Description
Acetic acid, phenoxy-, naphthalenyl ester is an organic compound that belongs to the ester family Esters are widely known for their pleasant odors and are commonly found in nature, particularly in fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, phenoxy-, naphthalenyl ester typically involves the esterification reaction between acetic acid, phenoxy- and naphthalenol. This reaction is catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
Acetic acid, phenoxy-+Naphthalenol→Acetic acid, phenoxy-, naphthalenyl ester+Water
In a laboratory setting, the reactants are heated together in the presence of the acid catalyst to facilitate the esterification process. The reaction mixture is then purified to isolate the desired ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, phenoxy-, naphthalenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield acetic acid, phenoxy- and naphthalenol.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used to reduce esters to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or other nucleophiles.
Major Products Formed
Hydrolysis: Acetic acid, phenoxy- and naphthalenol.
Reduction: Phenoxyethanol and naphthalenol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, phenoxy-, naphthalenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which acetic acid, phenoxy-, naphthalenyl ester exerts its effects involves its interaction with specific molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of acetic acid, phenoxy- and naphthalenol. The electrophilic nature of the carbonyl carbon in the ester group makes it susceptible to nucleophilic attack, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, phenyl ester
- Acetic acid, benzyl ester
- Acetic acid, phenoxy-
Uniqueness
Acetic acid, phenoxy-, naphthalenyl ester is unique due to the presence of both phenoxy and naphthalenyl groups, which impart distinct chemical properties and potential applications. Compared to other esters, it may exhibit different reactivity patterns and interactions with biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
112124-61-5 |
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Molecular Formula |
C18H14O3 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
naphthalen-1-yl 2-phenoxyacetate |
InChI |
InChI=1S/C18H14O3/c19-18(13-20-15-9-2-1-3-10-15)21-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2 |
InChI Key |
GBXJELALHBHGGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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